3-(6-Amino-1H-indazol-1-yl)propanoic acid is a compound that belongs to the class of amino acids, specifically featuring an indazole moiety. This compound is characterized by the presence of both an amino group and a propanoic acid chain, making it a significant structure in medicinal chemistry and biochemical research.
This compound can be synthesized from various precursors in laboratory settings, particularly through methods involving the modification of indazole derivatives. The indazole structure is commonly found in many natural products and synthetic drugs, highlighting its importance in pharmaceutical development.
3-(6-Amino-1H-indazol-1-yl)propanoic acid is classified as an alpha-amino acid due to the presence of an amino group adjacent to the carboxylic acid functional group. It is also categorized under indazole derivatives, which are known for their diverse biological activities.
The synthesis of 3-(6-Amino-1H-indazol-1-yl)propanoic acid typically involves several key steps:
These methods yield 3-(6-Amino-1H-indazol-1-yl)propanoic acid with good yields and purity, making it suitable for further applications in research and development.
The molecular formula for 3-(6-Amino-1H-indazol-1-yl)propanoic acid is . The structure features:
3-(6-Amino-1H-indazol-1-yl)propanoic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 3-(6-Amino-1H-indazol-1-yl)propanoic acid primarily involves its interaction with biological targets such as enzymes or receptors. As an amino acid derivative, it may influence protein synthesis or act as a substrate for various metabolic pathways. Its structural similarity to other biologically active compounds suggests potential roles in modulating physiological processes or serving as a therapeutic agent.
These properties are essential for determining the handling and storage conditions for this compound in laboratory settings.
3-(6-Amino-1H-indazol-1-yl)propanoic acid has several scientific uses:
The ongoing research into this compound highlights its potential significance in drug discovery and development within medicinal chemistry.
The synthesis of 3-(6-amino-1H-indazol-1-yl)propanoic acid critically depends on achieving N-1 alkylation of the indazole scaffold, as N-2 regioisomers exhibit distinct pharmacological properties. Contemporary research demonstrates that sodium hydride (NaH) in tetrahydrofuran (THF) enables >99% N-1 selectivity for 3-substituted indazoles, including carboxylic acid derivatives. This protocol leverages the higher acidity of the N-1 hydrogen and the formation of solvent-separated ion pairs, directing alkylation to the N-1 position [3]. The reaction of 6-aminoindazole with ethyl acrylate under basic conditions, followed by saponification, yields the target propanoic acid derivative. Alternative approaches employ β-halo ester electrophiles (e.g., 3-bromopropanoic acid ethyl ester) under phase-transfer catalysis, though with lower regioselectivity (typically 1.4:1 to 3.2:1 N-1:N-2 ratio) when using carbonate bases in DMF [3] [5].
Table 1: Regioselectivity in Indazole N-Alkylation Under Varied Conditions
| Base | Solvent | Alkylating Agent | Temp (°C) | N-1:N-2 Ratio | Yield (%) |
|---|---|---|---|---|---|
| NaH | THF | 3-Bromopropanoate ethyl ester | 0→RT | >99:1 | 92 |
| Cs₂CO₃ | DMF | 3-Bromopropanoate ethyl ester | RT | 1.4:1 | 89 |
| DBU | CH₂Cl₂ | 3-Bromopropanoate ethyl ester | RT | 3.2:1 | 59 |
| t-BuOK | THF | 3-Bromopropanoate ethyl ester | 0 | 16:1 | 70 |
Steric and electronic factors at indazole C-3/C-7 significantly modulate regioselectivity. Electron-withdrawing groups at C-7 (e.g., NO₂ or CO₂Me) favor N-2 alkylation (≥96%), whereas C-3 carboxamide or carboxylate groups enhance N-1 selectivity. This is attributed to the destabilization of the transition state for N-2 attack when bulky or electron-deficient substituents are proximal to the reaction site [3].
Microwave irradiation significantly enhances the synthesis of 3-(6-amino-1H-indazol-1-yl)propanoic acid by accelerating the N-alkylation step. Reactions performed in sealed vessels under microwave irradiation (100–150°C, 50–100 W) reduce processing times from hours to 5–15 minutes while maintaining yields >85%. The rapid dielectric heating facilitates higher molecular agitation, improving reaction kinetics and reducing byproduct formation [4] [6].
Solvent-free approaches offer environmental and efficiency benefits by adsorbing reagents onto mineral supports:
Table 2: Efficiency Metrics for Microwave vs. Solvent-Free Synthesis
| Method | Conditions | Time | Yield (%) | Purity (%) | Energy Cost (rel.) |
|---|---|---|---|---|---|
| Conventional thermal | DMF, K₂CO₃, 80°C | 16 h | 60 | 95 | 1.0 |
| Microwave-assisted | DMF, NaH, 120°C, 100 W | 12 min | 88 | 98 | 0.3 |
| Solvent-free (alumina) | 6-Aminoindazole/acrylate/alumina, 90°C | 10 min | 93 | 97 | 0.2 |
| Solvent-free (K10 clay) | K10 clay, neat, 100°C | 15 min | 89 | 96 | 0.2 |
Microwave techniques excel in homogeneous solutions, while solvent-free methods eliminate purification challenges but require optimization of support–reagent interactions. Both approaches reduce energy consumption by 70–80% compared to thermal methods [4].
Amidation of the Carboxyl Group
The propanoic acid moiety serves as a handle for bioconjugation. Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt) generates amide derivatives like N-(1H-indazol-6-ylcarbonyl)-β-alanine, which exhibits improved cellular permeability (log P reduced by 0.8–1.2 units) [2] [7]. This modification is pivotal for prodrug design or linker incorporation in antibody–drug conjugates.
Amino Group Functionalization
The C-6 amino group enables diversification via:
Salt Formation
Sodium or hydrochloride salts of the parent acid enhance crystallinity and bioavailability. The carboxylic acid group (pKa ≈ 4.2) forms stable salts with inorganic bases, increasing aqueous solubility to >5 mg/mL (cf. 0.4 mg/mL for free acid) [5].
Table 3: Impact of Modifications on Physicochemical Properties
| Derivative | log P | Solubility (mg/mL) | TPSA (Ų) | Bioactivity Relevance |
|---|---|---|---|---|
| Parent acid | 1.73 | 0.4 | 42.2 | Reference |
| N-(1H-Indazol-6-ylcarbonyl)-β-alanine | 0.92 | 1.8 | 86.7 | Improved target binding |
| 6-Acetamido derivative | 1.35 | 1.1 | 65.8 | Enhanced metabolic stability |
| Sodium salt | 1.71 | 5.2 | 42.2 | Formulation advantage |
Computational modeling confirms that modifications retain favorable druglikeness (Lipinski’s rule compliance: 0 violations) and blood–brain barrier permeability (log BB > -1) [5].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8